[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl](pyridin-3-yl)methanone
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Overview
Description
3,5-bis(benzylamino)-1H-1,2,4-triazol-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring substituted with benzylamino groups and a pyridinyl methanone moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(benzylamino)-1H-1,2,4-triazol-1-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of benzylamino groups through nucleophilic substitution reactions. The final step involves the attachment of the pyridinyl methanone moiety under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(benzylamino)-1H-1,2,4-triazol-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3,5-bis(benzylamino)-1H-1,2,4-triazol-1-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-bis(benzylamino)-1H-1,2,4-triazol-1-ylmethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: A natural sweetener derived from the Stevia plant, known for its high sweetness and stability.
tert-Butyl carbamate: An organic building block used in various chemical syntheses.
Uniqueness
What sets 3,5-bis(benzylamino)-1H-1,2,4-triazol-1-ylmethanone apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-20(19-12-7-13-23-16-19)28-22(25-15-18-10-5-2-6-11-18)26-21(27-28)24-14-17-8-3-1-4-9-17/h1-13,16H,14-15H2,(H2,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTNXMGVYPSBAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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